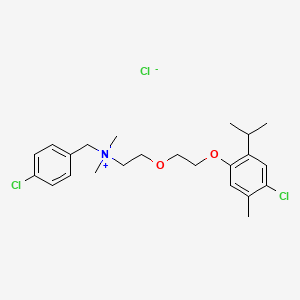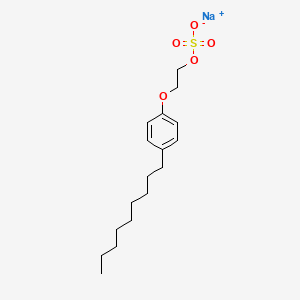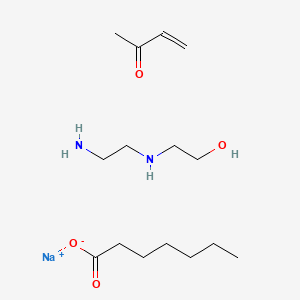
Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate is a complex organic compound that combines multiple functional groups, including amino, hydroxyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate involves multiple steps, each targeting the formation of specific functional groups. The process typically starts with the preparation of 2-(2-aminoethylamino)ethanol, which is then reacted with but-3-en-2-one under controlled conditions to form the intermediate product. Finally, the intermediate is treated with heptanoic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Shares the amino and hydroxyl functional groups.
But-3-en-2-one: Contains the carbonyl group and double bond.
Heptanoic acid: Provides the heptanoate moiety.
Uniqueness
Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H31N2NaO4 |
|---|---|
Molecular Weight |
326.41 g/mol |
IUPAC Name |
sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate |
InChI |
InChI=1S/C7H14O2.C4H12N2O.C4H6O.Na/c1-2-3-4-5-6-7(8)9;5-1-2-6-3-4-7;1-3-4(2)5;/h2-6H2,1H3,(H,8,9);6-7H,1-5H2;3H,1H2,2H3;/q;;;+1/p-1 |
InChI Key |
OUYXUCIUWOVEPY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(=O)[O-].CC(=O)C=C.C(CNCCO)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


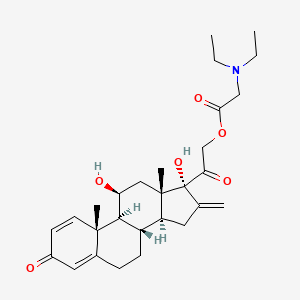
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)

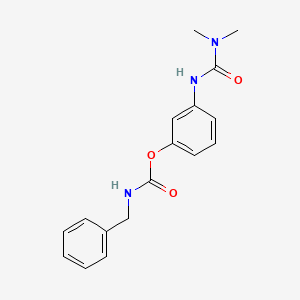
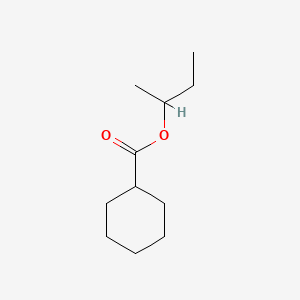

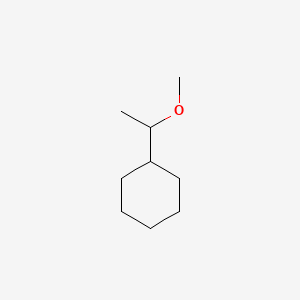
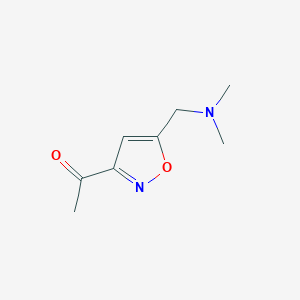

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

